![molecular formula C16H12ClNO3 B7970293 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione
Overview
Description
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in various fields. This compound features a chlorophenyl group and a hydroxyethyl group attached to the isoindoline-1,3-dione core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the chlorophenyl and hydroxyethyl groups. One common method involves the reaction of phthalic anhydride with 3-chloroaniline to form the intermediate, which is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
- Oxidation of the hydroxyethyl group yields a ketone derivative.
- Reduction of the carbonyl groups results in the formation of alcohol derivatives.
- Substitution reactions produce various substituted isoindoline-1,3-dione derivatives depending on the nucleophile used .
Scientific Research Applications
Structure
The compound features an isoindoline core structure, which is known for its biological activity and potential therapeutic uses. The presence of the chlorophenyl and hydroxyethyl substituents enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione has shown promise in medicinal chemistry due to its potential as an anti-cancer agent.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with isoindoline structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of isoindoline can target specific signaling pathways involved in cell proliferation and survival. The chlorophenyl moiety may enhance the compound's affinity for certain receptors or enzymes involved in cancer progression.
Material Science
The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Photovoltaics
Recent advancements have investigated the use of isoindoline derivatives in organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown to improve charge transport properties and overall device efficiency.
The biological activity of this compound extends beyond anti-cancer properties. Its structural features suggest potential applications in neuropharmacology and as an anti-inflammatory agent.
Case Study: Neuroprotective Effects
Preliminary studies have indicated that isoindoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases.
Data Table: Summary of Applications
Application Area | Description | Case Study Reference |
---|---|---|
Medicinal Chemistry | Potential anti-cancer agent | Induces apoptosis in cancer cells |
Material Science | Used in organic photovoltaics | Enhances charge transport properties |
Biological Activity | Exhibits neuroprotective effects | Modulates neurotransmitter systems |
Mechanism of Action
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative without the chlorophenyl and hydroxyethyl groups.
N-Substituted Isoindoline-1,3-diones: Compounds with different substituents on the nitrogen atom of the isoindoline-1,3-dione core.
Uniqueness: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler or differently substituted isoindoline-1,3-diones .
Biological Activity
2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that contributes to various pharmacological effects, including antitumor and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorophenyl group and a hydroxyethyl substituent on the isoindoline backbone, which plays a critical role in its biological interactions.
Antitumor Activity
Recent studies have indicated that isoindoline derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study demonstrated that a related isoindoline derivative reduced the viability of breast cancer cells by over 70% at concentrations of 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research indicates that isoindoline derivatives can modulate inflammatory pathways:
- Inhibition of Cytokine Production : The compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Case Study : In a controlled study, treatment with an isoindoline derivative resulted in a significant reduction in inflammation markers in animal models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
Substituent Position | Effect on Activity |
---|---|
3rd Position (Cl) | Enhances anti-cancer activity |
4th Position (NO₂) | Reduces biological activity |
Hydroxyethyl Group | Essential for solubility and interaction with biological targets |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies reveal:
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8,14,19H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIRNBBGOGACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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